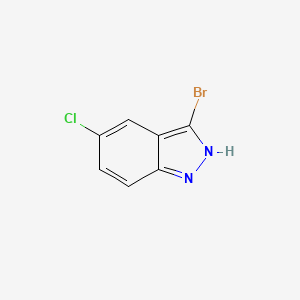

3-Bromo-5-chloro-1H-indazole

Description

The exact mass of the compound 3-Bromo-5-chloro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOMWYZWTZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646256 | |

| Record name | 3-Bromo-5-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-43-7 | |

| Record name | 3-Bromo-5-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-chloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-bromo-5-chloro-1H-indazole, a crucial heterocyclic scaffold in medicinal chemistry. The synthesis is primarily approached through a two-step process: the formation of the 5-chloro-1H-indazole intermediate, followed by regioselective bromination at the C3 position. This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and quantitative data to aid in the successful synthesis of the target molecule.

Core Synthetic Strategy: Two-Step Approach

The most prevalent and well-documented route to 3-bromo-5-chloro-1H-indazole involves a sequential two-step synthesis. The initial step focuses on the construction of the indazole core with the desired chlorine substituent at the 5-position. The subsequent step introduces the bromine atom regioselectively at the 3-position of the indazole ring.

Step 1: Synthesis of 5-chloro-1H-indazole

The synthesis of 5-chloro-1H-indazole is commonly achieved through the diazotization and subsequent cyclization of 4-chloro-2-methylaniline. This classical approach offers a reliable method to construct the bicyclic indazole system.

Step 2: C3-Bromination of 5-chloro-1H-indazole

With the 5-chloro-1H-indazole intermediate in hand, the next critical step is the regioselective introduction of a bromine atom at the C3 position. This is typically accomplished using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent system.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-indazole from 4-chloro-2-methylaniline

This procedure is adapted from established methods for the synthesis of substituted indazoles from 2-methylanilines.

Materials:

-

4-chloro-2-methylaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isoamyl nitrite

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a stirrer, dissolve 4-chloro-2-methylaniline and potassium acetate in chloroform.

-

Cool the reaction mixture to 0 °C with stirring.

-

Slowly add acetic anhydride dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the reaction to 60 °C and add isoamyl nitrite. Stir the mixture overnight at this temperature.

-

After the reaction is complete, cool the mixture to 0 °C and add water and THF.

-

Add lithium hydroxide and continue stirring at 0 °C for 3 hours to facilitate the deacetylation.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-chloro-1H-indazole.

Protocol 2: C3-Bromination of 5-chloro-1H-indazole

This protocol is based on general procedures for the C3-bromination of indazoles using N-Bromosuccinimide (NBS).

Materials:

-

5-chloro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve 5-chloro-1H-indazole in acetonitrile in a suitable reaction flask.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford 3-bromo-5-chloro-1H-indazole.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of 3-bromo-5-chloro-1H-indazole. Please note that yields can vary based on reaction scale and purification methods.

Table 1: Synthesis of 5-chloro-1H-indazole

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 4-chloro-2-methylaniline | 1. Acetic anhydride, Potassium acetate2. Isoamyl nitrite3. LiOH | Chloroform, THF | 1 hour (acetylation), Overnight (cyclization), 3 hours (deacetylation) | 0 °C to 60 °C | High (quantitative yields reported for analogous syntheses) |

Table 2: C3-Bromination of 5-chloro-1H-indazole

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 5-chloro-1H-indazole | N-Bromosuccinimide (NBS) | Acetonitrile | Varies (monitor by TLC) | Room Temperature | Good to excellent | |

| 5-chloro-1H-indazole | Bromine (Br₂) | Acetic Acid | Varies | Elevated Temperature | Good |

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of 3-bromo-5-chloro-1H-indazole.

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-Bromo-5-chloro-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-chloro-1H-indazole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. The document summarizes key physicochemical properties and presents available spectroscopic data in a structured format. Furthermore, it outlines the experimental protocol for its synthesis and subsequent analysis.

Physicochemical Properties

3-Bromo-5-chloro-1H-indazole is a solid compound at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 885521-43-7 | [1][2] |

| Molecular Formula | C₇H₄BrClN₂ | [2] |

| Molecular Weight | 231.49 g/mol | [2] |

| Melting Point | 233-235 °C | [2] |

| Appearance | Brown solid | [1] |

Spectroscopic Data

The structural elucidation of 3-Bromo-5-chloro-1H-indazole is supported by various spectroscopic techniques. The available data is presented below.

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.63 | Singlet (s) | 1H | N-H of indazole ring |

| 7.67-7.59 | Multiplet (m) | 2H | Aromatic Protons |

| 7.49-7.44 | Multiplet (m) | 1H | Aromatic Proton |

Note: Specific assignments for the aromatic protons require further 2D NMR analysis, but the signals correspond to the three protons on the substituted benzene ring portion of the indazole core.

As of the latest literature review, detailed public data for ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy for 3-Bromo-5-chloro-1H-indazole were not available. Researchers are advised to perform these analyses for complete characterization.

Experimental Protocols

The following sections detail the synthetic procedure and the conditions used for spectroscopic analysis.

The compound is synthesized via electrophilic bromination of 5-chloro-1H-indazole.[1]

Procedure:

-

Dissolve 5-chloro-1H-indazole (2.5 g, 16.1 mmol) in dichloromethane (150 mL).[1]

-

Add N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol) to the solution.[1]

-

Stir the reaction mixture at room temperature for 1 hour.[1]

-

Upon completion, remove the solvent by concentration under reduced pressure.[1]

-

Dissolve the resulting residue in ethyl acetate (100 mL).[1]

-

Wash the organic phase sequentially with water (50 mL) and saturated saline solution (50 mL).[1]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Yield: 3.7 g (94%) of 3-Bromo-5-chloro-1H-indazole as a brown solid.[1]

Apparatus: 400 MHz NMR Spectrometer.[1] Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1] Procedure: A small sample of the purified product is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired according to standard instrument procedures.

Visualized Workflow

The following diagram illustrates the synthetic workflow for 3-Bromo-5-chloro-1H-indazole.

Caption: Synthetic workflow for 3-Bromo-5-chloro-1H-indazole.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class. Molecules within this class are recognized for their significant pharmacological potential, frequently serving as core scaffolds in the development of therapeutic agents, particularly as kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its synthetic workflow and potential biological mechanism of action. This document is intended to serve as a foundational resource for researchers utilizing this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-Bromo-5-chloro-1H-indazole are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.

| Property | Value | Source / Notes |

| CAS Number | 885521-43-7 | [3] |

| Molecular Formula | C₇H₄BrClN₂ | [4] |

| Molecular Weight | 231.48 g/mol | [4] |

| Appearance | Brown solid | [3] |

| Melting Point | 233-235 °C | [5] |

| Boiling Point | 368.5 ± 22.0 °C | (Predicted) |

| Density | 1.878 ± 0.06 g/cm³ | (Predicted) |

| pKa | 10.67 ± 0.40 | (Predicted) |

| Solubility | Insoluble in Water | Data for organic solvents not specified. |

Experimental Protocols

Synthesis of 3-Bromo-5-chloro-1H-indazole from 5-chloro-1H-indazole

This protocol details the bromination of 5-chloro-1H-indazole to yield the target compound.[3]

Materials:

-

5-chloro-1H-indazole (2.5 g, 16.1 mmol)

-

N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol)

-

Dichloromethane (DCM) (150 mL)

-

Ethyl acetate (100 mL)

-

Water (50 mL)

-

Saturated saline solution (50 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-chloro-1H-indazole (2.5 g) in dichloromethane (150 mL) in a suitable reaction vessel.

-

Add N-bromosuccinimide (2.9 g) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (50% ethyl acetate/heptane, Rf = 0.43).[3]

-

Upon completion, remove the solvent by concentration under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Wash the organic phase sequentially with water (50 mL) and saturated saline solution (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to afford 3-bromo-5-chloro-1H-indazole as a brown solid (Expected yield: ~3.7 g, 94%).[3]

Characterization:

-

The product identity can be confirmed by ¹H NMR spectroscopy.[3]

-

¹H NMR (400MHz, DMSO-d₆): δ 13.63 (s, 1H), 7.67-7.59 (m, 2H), 7.49-7.44 (m, 1H).[3]

General Protocol for Melting Point Determination

This is a standard laboratory procedure for determining the melting point range of a crystalline solid, applicable to the synthesized 3-Bromo-5-chloro-1H-indazole.[6][7]

Materials:

-

Dry, powdered sample of the compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing.

-

Pack a small amount of the sample into a capillary tube to a height of approximately 3 mm.[8] This is achieved by tapping the sealed end of the tube on a hard surface.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to find an approximate melting range.[7]

-

For a more precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid.[8]

-

The recorded values constitute the melting point range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

General Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[10][11]

Materials:

-

Sample compound (approx. 25 mg or 0.05 mL)

-

Small test tubes

-

Solvents: Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.

Procedure:

-

Place approximately 25 mg of the solid sample into a small test tube.

-

Add 0.75-1 mL of the chosen solvent (starting with water) in portions, shaking vigorously after each addition.[12]

-

Observe if the compound dissolves completely. Record as "soluble" or "insoluble".

-

If the compound is water-soluble, its acidity or basicity can be checked with litmus paper.[11]

-

If the compound is insoluble in water, proceed to test its solubility sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[10][13]

-

For compounds insoluble in aqueous acids and bases, solubility in a reactive solvent like concentrated sulfuric acid can be tested to identify neutral compounds with functional groups containing nitrogen, oxygen, or unsaturation.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and characterization of 3-Bromo-5-chloro-1H-indazole.

Representative Signaling Pathway: Kinase Inhibition

Indazole derivatives are widely recognized as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in cancer cells and play a crucial role in tumor angiogenesis.[1][14] The diagram below illustrates a simplified, representative signaling pathway where an indazole-based inhibitor blocks kinase activity.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-5-chloro-1H-indazole | 885521-43-7 [chemicalbook.com]

- 4. 885521-43-7|3-Bromo-5-chloro-1H-indazole|BLD Pharm [bldpharm.com]

- 5. labsolu.ca [labsolu.ca]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. thinksrs.com [thinksrs.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. researchgate.net [researchgate.net]

3-Bromo-5-chloro-1H-indazole reaction mechanisms

An in-depth technical guide on the reaction mechanisms of 3-Bromo-5-chloro-1H-indazole, a crucial scaffold in medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This document details the synthesis and key functionalization reactions of this versatile building block, with a focus on its palladium-catalyzed cross-coupling and N-arylation reactions.

Synthesis of 3-Bromo-5-chloro-1H-indazole

The primary method for synthesizing 3-Bromo-5-chloro-1H-indazole is through the direct bromination of 5-chloro-1H-indazole. This electrophilic aromatic substitution targets the C3 position of the indazole ring, which is activated for such reactions.

Reaction Mechanism: Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The indazole ring acts as the nucleophile, attacking the electrophilic bromine source, typically N-Bromosuccinimide (NBS). A subsequent deprotonation step restores the aromaticity of the heterocyclic system, yielding the final product.

Experimental Protocol: Synthesis from 5-chloro-1H-indazole

A representative experimental protocol for the synthesis of 3-Bromo-5-chloro-1H-indazole is as follows[1]:

-

Dissolution: 5-chloro-1H-indazole (2.5 g, 16.1 mmol) is dissolved in dichloromethane (150 mL).

-

Addition of Brominating Agent: N-bromosuccinimide (2.9 g, 16.6 mmol) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 1 hour.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed sequentially with water (50 mL) and saturated brine (50 mL).

-

Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Quantitative Data: Synthesis

| Starting Material | Reagent | Solvent | Time | Temperature | Yield | Reference |

| 5-chloro-1H-indazole | N-Bromosuccinimide | Dichloromethane | 1 hr | Room Temp. | 94% | [1] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Bromo-5-chloro-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position and the chlorine atom at the C5 position of 3-Bromo-5-chloro-1H-indazole serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse and complex derivatives. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the halo-indazole with an organoboron compound, such as a boronic acid or ester.[2][3]

The catalytic cycle for the Suzuki coupling involves three primary steps[2][4]:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-Bromo-5-chloro-1H-indazole, forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

A general protocol adapted from the Suzuki coupling of other bromo-indazoles is as follows[5][6]:

-

Setup: To a reaction vessel, add 3-Bromo-5-chloro-1H-indazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture like dimethoxyethane (DME) and water.

-

Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 equiv).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | High | [5] |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | Good | [5] |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | 80% | [2] |

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the indazole and a primary or secondary amine, which is critical for synthesizing many biologically active molecules.[7][8]

The mechanism is similar to other palladium-catalyzed cross-couplings[7][9]:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the indazole.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the N-arylated product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A general protocol for Buchwald-Hartwig amination is as follows[8][9]:

-

Setup: In an oven-dried flask under an inert atmosphere, combine 3-Bromo-5-chloro-1H-indazole (1.0 equiv), the amine (1.2-1.5 equiv), a strong base like sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, RuPhos).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete.

-

Work-up: Cool the reaction, filter through celite to remove palladium residues, and concentrate the filtrate.

-

Purification: Purify the residue via extraction and column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the 3-bromo-indazole and a terminal alkyne, yielding an alkynyl-indazole derivative.[10][11]

This reaction involves a dual catalytic cycle with palladium and copper[10][12]:

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the halo-indazole.

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The final product is formed by reductive elimination, regenerating the Pd(0) catalyst.

Caption: Dual catalytic cycles of the Sonogashira coupling.

A general procedure for a Sonogashira coupling is as follows[11][13]:

-

Setup: Combine 3-Bromo-5-chloro-1H-indazole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a flask under an inert atmosphere.

-

Solvent and Base: Add an anhydrous solvent like THF or DMF and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by chromatography.

N-Arylation of the Indazole Ring

The nitrogen at the N1 position of the indazole ring can undergo arylation, typically using a copper-catalyzed Ullmann-type reaction. This allows for the introduction of an aryl or heteroaryl substituent on the nitrogen atom of the heterocycle.[14][15]

Reaction Mechanism: Copper-Catalyzed N-Arylation

While the exact mechanism can vary, a plausible pathway involves:

-

Base-promoted Deprotonation: A base deprotonates the N-H of the indazole to form an indazolide anion.

-

Coordination: The indazolide and the aryl halide coordinate to the Cu(I) catalyst.

-

Oxidative Addition/Reductive Elimination: The reaction proceeds, possibly through a Cu(III) intermediate, to form the C-N bond and regenerate the Cu(I) catalyst.

Experimental Protocol (General)

A general protocol for copper-catalyzed N-arylation is as follows[14]:

-

Setup: In a reaction vessel, combine 3-Bromo-5-chloro-1H-indazole (1.0 equiv), the aryl halide (typically an iodide or bromide, 1.0-1.2 equiv), a copper(I) source (e.g., CuI), a suitable ligand (e.g., a diamine like N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Solvent: Add an anhydrous, high-boiling solvent such as dioxane, toluene, or DMF.

-

Reaction: Heat the mixture under an inert atmosphere at a high temperature (typically 100-140 °C) for several hours.

-

Work-up: Cool the reaction, dilute with a solvent, and filter to remove inorganic salts. The filtrate is washed, dried, and concentrated.

-

Purification: The crude material is purified by column chromatography.

References

- 1. 3-Bromo-5-chloro-1H-indazole | 885521-43-7 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. kbfi.ee [kbfi.ee]

- 14. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 15. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-indazole (CAS Number 885521-43-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 3-Bromo-5-chloro-1H-indazole, registered under CAS number 885521-43-7. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Properties

3-Bromo-5-chloro-1H-indazole is a halogenated derivative of the indazole heterocyclic scaffold. The indazole core is a known pharmacophore present in a variety of biologically active compounds.[1][2][3] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-5-chloro-1H-indazole | [4] |

| CAS Number | 885521-43-7 | [4] |

| Molecular Formula | C₇H₄BrClN₂ | [4] |

| Molecular Weight | 231.48 g/mol | [4] |

| Melting Point | 233-235 °C | [5] |

| Boiling Point | 368.5 ± 22.0 °C at 760 mmHg | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Synthesis

A common and efficient method for the synthesis of 3-Bromo-5-chloro-1H-indazole involves the bromination of 5-chloro-1H-indazole.

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-1H-indazole

Materials:

-

5-chloro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure: [4]

-

Dissolve 5-chloro-1H-indazole (1.0 equivalent) in dichloromethane.

-

Add N-bromosuccinimide (approximately 1.03 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield 3-Bromo-5-chloro-1H-indazole as a solid.

Yield: Approximately 94%.[4]

Synthesis Workflow

Caption: Synthesis of 3-Bromo-5-chloro-1H-indazole.

Spectral Data

The structural confirmation of 3-Bromo-5-chloro-1H-indazole is supported by the following spectral data.

¹H NMR (400 MHz, DMSO-d₆):[4]

-

δ 13.63 (s, 1H): This singlet corresponds to the proton of the N-H group in the indazole ring.

-

δ 7.67-7.59 (m, 2H): This multiplet represents two aromatic protons.

-

δ 7.49-7.44 (m, 1H): This multiplet corresponds to one aromatic proton.

Biological Activity and Potential Applications

Currently, there is no specific publicly available information on the biological activity, mechanism of action, or signaling pathways directly associated with 3-Bromo-5-chloro-1H-indazole (CAS 885521-43-7).

However, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of pharmacological activities.[2][3] Indazole derivatives have been extensively investigated and developed for various therapeutic areas, including:

-

Oncology: As inhibitors of various protein kinases such as VEGFR, ALK, and c-Kit.[10][11]

-

Infectious Diseases: Exhibiting antibacterial, antifungal, and antileishmanial properties.[5][12]

-

Inflammatory Diseases: Demonstrating anti-inflammatory effects.[13]

Given the prevalence of halogenated indazoles in drug discovery programs, it is plausible that 3-Bromo-5-chloro-1H-indazole may serve as a key intermediate or a candidate molecule for screening in similar therapeutic areas. The bromo and chloro substituents offer sites for further chemical modification, allowing for the generation of diverse chemical libraries for biological evaluation.

Potential Research Directions

The logical progression for research involving this compound would be to explore its biological effects through a series of in vitro assays.

Caption: Potential drug discovery workflow.

Conclusion

3-Bromo-5-chloro-1H-indazole is a readily synthesizable compound with well-defined chemical properties. While specific biological data for this molecule is not currently available, its structural features, particularly the privileged indazole core, make it a compound of significant interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis and characteristics to aid researchers in their future explorations of this and related molecules.

References

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rsc.org [rsc.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 3-Bromo-5-chloro-1H-indazole by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Bromo-5-chloro-1H-indazole using Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols and presents a summary of ¹H and predicted ¹³C NMR data to facilitate the identification and confirmation of this compound in research and development settings.

Introduction

3-Bromo-5-chloro-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in a wide range of biologically active compounds. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and advancing research. NMR spectroscopy is a primary analytical technique for the structural elucidation of organic molecules. This guide focuses on the detailed ¹H and ¹³C NMR characterization of 3-Bromo-5-chloro-1H-indazole.

Molecular Structure

The chemical structure of 3-Bromo-5-chloro-1H-indazole is presented below, with atoms numbered for the assignment of NMR signals.

Structure of 3-Bromo-5-chloro-1H-indazole with atom numbering.

Experimental Protocols

Synthesis of 3-Bromo-5-chloro-1H-indazole

A general procedure for the synthesis of 3-Bromo-5-chloro-1H-indazole involves the bromination of 5-chloro-1H-indazole.[1]

Materials:

-

5-chloro-1H-indazole

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-chloro-1H-indazole (1.0 eq) in dichloromethane.

-

Add N-bromosuccinimide (1.0-1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-chloro-1H-indazole.

NMR Sample Preparation and Analysis Workflow

The following diagram illustrates the general workflow for preparing and analyzing a sample of 3-Bromo-5-chloro-1H-indazole by NMR spectroscopy.

General workflow for NMR analysis.

NMR Data Presentation

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for 3-Bromo-5-chloro-1H-indazole.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 13.63 | s (singlet) | 1H | N1-H |

| 7.67-7.59 | m (multiplet) | 2H | H-4, H-7 |

| 7.49-7.44 | m (multiplet) | 1H | H-6 |

Table 1: ¹H NMR data for 3-Bromo-5-chloro-1H-indazole.[1]

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~130 | C-5 |

| ~126 | C-3a |

| ~123 | C-6 |

| ~120 | C-4 |

| ~115 | C-3 |

| ~112 | C-7 |

Table 2: Predicted ¹³C NMR data for 3-Bromo-5-chloro-1H-indazole.

Conclusion

This technical guide provides essential information for the NMR-based characterization of 3-Bromo-5-chloro-1H-indazole. The provided ¹H NMR data, along with the predicted ¹³C NMR chemical shifts, serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this compound. The detailed experimental protocols offer a standardized approach to sample preparation and analysis, ensuring reproducibility of results. It is recommended to acquire experimental ¹³C NMR data for a complete and definitive structural confirmation.

References

3-Bromo-5-chloro-1H-indazole molecular structure and formula

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-indazole

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for 3-Bromo-5-chloro-1H-indazole, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Formula

3-Bromo-5-chloro-1H-indazole is a bicyclic aromatic compound consisting of a pyrazole ring fused to a benzene ring. The molecule is substituted with a bromine atom at position 3 and a chlorine atom at position 5.

Molecular Formula: C₇H₄BrClN₂[1]

SMILES: ClC1=CC2=C(NN=C2Br)C=C1[1]

IUPAC Name: 3-bromo-5-chloro-1H-indazole

The structural arrangement of the atoms is depicted in the following diagram:

Caption: Molecular structure of 3-Bromo-5-chloro-1H-indazole.

Physicochemical Properties

A summary of the key quantitative data for 3-Bromo-5-chloro-1H-indazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 885521-43-7 | [1][2] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | Calculated, consistent with related isomers[3] |

| Appearance | Brown solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Experimental Protocols

Synthesis of 3-Bromo-5-chloro-1H-indazole

The following protocol describes the synthesis of 3-Bromo-5-chloro-1H-indazole from 5-chloro-1H-indazole.[2]

Materials:

-

5-chloro-1H-indazole (2.5 g, 16.1 mmol)

-

N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol)

-

Dichloromethane (DCM) (150 mL)

-

Ethyl acetate (100 mL)

-

Water (50 mL)

-

Saturated saline solution (50 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-chloro-1H-indazole in dichloromethane in a suitable reaction vessel.

-

Add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with 50% ethyl acetate/heptane as the mobile phase (Expected Rf = 0.43).[2]

-

Upon completion, remove the solvent by concentration under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic phase sequentially with water and saturated saline solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the product.

Expected Outcome: This procedure is reported to yield 3-Bromo-5-chloro-1H-indazole as a brown solid with a 94% yield.[2]

Characterization

The synthesized product can be characterized using the following spectroscopic method:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400MHz instrument using DMSO-d₆ as the solvent. The expected chemical shifts are: δ 13.63 (s, 1H), 7.67-7.59 (m, 2H), 7.49-7.44 (m, 1H).[2]

Applications in Research and Development

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. They are recognized as core structures in a variety of pharmacologically active agents. Halogenated indazoles, such as 3-Bromo-5-chloro-1H-indazole, are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents for various diseases. The bromine and chlorine substituents provide reactive sites for further chemical modifications and the development of compound libraries for screening.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An extensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-5-chloro-1H-indazole in common organic solvents. Qualitative information indicates its solubility in solvents such as dichloromethane and ethyl acetate for synthesis and purification purposes.[1] This guide, therefore, provides a comprehensive framework for determining the solubility of this compound, including detailed experimental protocols and data presentation guidelines, to empower researchers to generate this critical data.

Introduction to the Solubility of 3-Bromo-5-chloro-1H-indazole

3-Bromo-5-chloro-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and the development of analytical methods. Solubility, a key physicochemical property, influences bioavailability, processability, and the design of preclinical and clinical studies. This document outlines the established methodologies for accurately determining the solubility of compounds like 3-Bromo-5-chloro-1H-indazole.

Data Presentation: A Framework for Quantitative Solubility

While specific data for 3-Bromo-5-chloro-1H-indazole is not currently available, it is crucial to present experimentally determined solubility data in a clear and structured format. Table 1 serves as a template for researchers to populate with their findings. This structured approach facilitates easy comparison of solubility across different solvents and conditions.

Table 1: Solubility of 3-Bromo-5-chloro-1H-indazole in Various Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask |

Experimental Workflow for Solubility Assessment

The determination of solubility follows a logical progression from solvent selection to final data analysis. The following diagram illustrates a typical workflow for assessing the solubility of a solid compound in an organic solvent.

Caption: Workflow for Determining the Solubility of a Solid Compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[2]

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Objective: To determine the maximum concentration of 3-Bromo-5-chloro-1H-indazole that can be dissolved in a specific organic solvent at a given temperature.

Materials:

-

3-Bromo-5-chloro-1H-indazole (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-5-chloro-1H-indazole to a series of vials. An amount that is visibly in excess after equilibration is required.

-

Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should remain in contact with the solid phase throughout this period.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration should be performed carefully to avoid clogging and potential adsorption of the solute onto the filter material.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-Bromo-5-chloro-1H-indazole. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

-

Kinetic solubility is often measured in early drug discovery and involves the precipitation of a compound from a stock solution (typically in DMSO) into an aqueous or organic medium.[3] While less common for organic solvent-organic solvent systems, the principle can be adapted.

Objective: To determine the concentration at which 3-Bromo-5-chloro-1H-indazole precipitates when added from a concentrated stock solution to a solvent in which it is less soluble.

Procedure Outline:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-5-chloro-1H-indazole in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same solvent.

-

Addition to Solvent: Add a small volume of each dilution to a larger volume of the target organic solvent.

-

Precipitation Detection: Monitor for the formation of a precipitate, often using turbidimetry (light scattering) or automated microscopy.[3]

-

Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Bromination of 5-Chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-chloro-1H-indazole, a key transformation in the synthesis of various pharmaceutical intermediates. This document outlines the core principles, regioselectivity, and detailed experimental protocols for this reaction, supported by quantitative data and procedural workflows.

Introduction and Core Principles

The indazole scaffold is a prominent feature in many biologically active compounds. The functionalization of the indazole ring is therefore of significant interest in medicinal chemistry and drug development. Electrophilic halogenation, particularly bromination, is a fundamental method for introducing a versatile handle for further synthetic modifications, such as cross-coupling reactions.

For the 1H-indazole system, electrophilic substitution reactions, including bromination, predominantly occur at the C3 position. This regioselectivity is attributed to the electronic properties of the bicyclic heteroaromatic system. The presence of a chloro-substituent at the C5 position on the benzene ring can influence the reaction rate but generally does not alter the preferred site of bromination on the pyrazole ring.

Regioselectivity in the Bromination of Indazoles

The electrophilic bromination of 1H-indazoles is highly regioselective, yielding the 3-bromo derivative as the major product. This is a well-established principle in the chemistry of indazoles. Various brominating agents, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been employed to achieve this transformation under different reaction conditions. While the primary product is the 3-bromo-5-chloro-1H-indazole, the formation of minor di-brominated or other isomeric products can occur under forcing conditions, making purification a critical step in the overall synthesis.

Experimental Protocols and Quantitative Data

Several methods have been reported for the bromination of indazoles. Below are detailed protocols adapted for the specific case of 5-chloro-1H-indazole, based on established procedures for analogous substrates.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the bromination of indazoles due to its ease of handling compared to liquid bromine. The reaction can be carried out in various organic solvents.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indazole (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃).

-

Reagent Addition: Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-bromo-5-chloro-1H-indazole.

Bromination using Molecular Bromine (Br₂)

Molecular bromine is a powerful brominating agent that can be used for the C3-bromination of indazoles, often in polar solvents or in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-chloro-1H-indazole (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of acetic acid and chloroform in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath and add a solution of bromine (1.0 equivalent) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium bisulfite. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole reports a yield of 95% using a similar procedure with bromine in DMF.[1]

Ultrasound-Assisted Bromination using DBDMH

A modern and efficient method for the bromination of indazoles involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation. This method is characterized by short reaction times and high yields.[2][3]

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, combine 5-chloro-1H-indazole (1.0 equivalent), DBDMH (1.0 equivalent), and a base such as sodium carbonate (Na₂CO₃) (2.0 equivalents) in ethanol (EtOH).

-

Ultrasonication: Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40 °C) for a short period (typically 30 minutes).

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture and evaporate the solvent.

-

Purification: Purify the residue by column chromatography to obtain the desired 3-bromo-5-chloro-1H-indazole.

Table 1: Comparison of Bromination Conditions for Substituted Indazoles

| Entry | Substrate | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| 1 | 2-phenyl-2H-indazole | DBDMH | EtOH | Ultrasound, 40 °C, 30 min | 95 | [3] |

| 2 | 2-(4-fluorophenyl)-2H-indazole | DBDMH | EtOH | Ultrasound, 40 °C, 30 min | 96 | [3] |

| 3 | 2-(4-chlorophenyl)-2H-indazole | DBDMH | EtOH | Ultrasound, 40 °C, 30 min | 94 | [3] |

| 4 | 2-(4-bromophenyl)-2H-indazole | DBDMH | EtOH | Ultrasound, 40 °C, 30 min | 90 | [3] |

| 5 | 5-nitro-1H-indazole | Br₂ | DMF | rt | 95 | [1] |

Workflow and Process Visualization

The general workflow for the electrophilic bromination of 5-chloro-1H-indazole, from reaction setup to the isolation of the purified product, can be visualized as a logical sequence of steps.

Caption: General experimental workflow for the synthesis and purification of 3-bromo-5-chloro-1H-indazole.

Conclusion

The electrophilic bromination of 5-chloro-1H-indazole is a reliable and regioselective transformation that predominantly yields the 3-bromo derivative. A variety of brominating agents and reaction conditions can be employed, with modern techniques such as ultrasound-assisted synthesis offering rapid and high-yielding alternatives. The choice of methodology may depend on factors such as scale, available equipment, and safety considerations. The resulting 3-bromo-5-chloro-1H-indazole is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development. Careful execution of the experimental protocol and thorough purification are essential to obtain the desired product with high purity.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-5-chloro-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Bromo-5-chloro-1H-indazole as a key starting material in the synthesis of potent and selective kinase inhibitors. This document outlines detailed experimental protocols for common synthetic transformations, presents quantitative data for exemplary inhibitor classes, and visualizes relevant biological pathways to aid in drug discovery and development efforts.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the kinase hinge region. The strategic di-halogenation of the indazole core at the 3 and 5 positions with bromo and chloro substituents, respectively, provides two distinct reaction handles for synthetic diversification. The bromine atom at the C3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino moieties. The chlorine atom at the C5-position can also be functionalized, offering a secondary point for modification to fine-tune the pharmacological properties of the synthesized inhibitors. This dual functionality makes 3-Bromo-5-chloro-1H-indazole a versatile and valuable building block for the generation of diverse kinase inhibitor libraries.

Kinase Targets and Therapeutic Areas

Derivatives of 3-Bromo-5-chloro-1H-indazole have the potential to target a range of protein kinases implicated in oncology and other therapeutic areas. The specific kinase targets are determined by the nature of the substituents introduced at the C3 and C5 positions. Key kinase families that can be targeted include:

-

Polo-like Kinases (PLKs): Particularly PLK4, a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it a target for cancer therapy.

-

Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell survival and proliferation. Their inhibitors are investigated for the treatment of hematological malignancies and solid tumors.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases that play a pivotal role in angiogenesis, a critical process for tumor growth and metastasis.

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

-

Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis.

Data Presentation: Biological Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of exemplary kinase inhibitors synthesized from substituted indazole scaffolds. While not all examples originate directly from 3-Bromo-5-chloro-1H-indazole, they represent the chemical space and biological activity achievable through the functionalization of the indazole core.

Table 1: Inhibitory Activity of Indazole Derivatives against Various Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Pim Kinase Inhibitors | |||

| Compound 59a | Pim-1 | 3 | |

| Pim-2 | 11 | ||

| Pim-3 | 8 | ||

| Compound 59c | Pim-1 | 3 | |

| Pim-2 | 70 | ||

| Pim-3 | 50 | ||

| FGFR Inhibitors | |||

| Compound 14d | FGFR1 | 5.5 | |

| Compound 27a | FGFR1 | < 4.1 | |

| FGFR2 | 2.0 | ||

| GSK-3 Inhibitors | |||

| Compound 50 | GSK-3β | 350 | |

| Compound 51d | GSK-3 | 230 | |

| VEGFR-2 Inhibitors | |||

| Compound 12b | VEGFR-2 | 5.4 | |

| Compound 12c | VEGFR-2 | 5.6 | |

| Compound 12e | VEGFR-2 | 7 | |

| Compound 13i | VEGFR-2 | 34.5 |

Experimental Protocols

Detailed methodologies for key synthetic transformations using 3-Bromo-5-chloro-1H-indazole are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 3-Bromo-5-chloro-1H-indazole with an aryl or heteroaryl boronic acid.

Materials:

-

3-Bromo-5-chloro-1H-indazole

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add 3-Bromo-5-chloro-1H-indazole (1.0 equivalent), the aryl- or heteroarylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Add Pd(dppf)Cl₂ (0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-indazole derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of 3-Bromo-5-chloro-1H-indazole with a primary or secondary amine.

Materials:

-

3-Bromo-5-chloro-1H-indazole

-

Amine (primary or secondary) (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

XPhos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.5 equivalents).

-

Evacuate and backfill the tube with nitrogen or argon.

-

Add anhydrous toluene or dioxane, followed by 3-Bromo-5-chloro-1H-indazole (1.0 equivalent) and the amine (1.2 equivalents).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-1H-indazole derivative.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by inhibitors derived from 3-Bromo-5-chloro-1H-indazole.

Caption: VEGFR2 signaling pathway and point of inhibition.

Caption: Pim-1 signaling pathway and point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from 3-Bromo-5-chloro-1H-indazole.

Caption: General workflow for kinase inhibitor synthesis.

Application Notes and Protocols: 3-Bromo-5-chloro-1H-indazole for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized through structure-guided design to develop high-affinity lead candidates. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. 3-Bromo-5-chloro-1H-indazole is a key synthetic intermediate that offers versatile handles for chemical elaboration, making it an ideal starting point for FBDD campaigns targeting a range of therapeutic targets, particularly in oncology.

This document provides detailed application notes and protocols for utilizing 3-Bromo-5-chloro-1H-indazole in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of 3-Bromo-5-chloro-1H-indazole

A summary of the key physicochemical properties of the title fragment is presented below. These properties are crucial for its application in FBDD, adhering to the "Rule of Three" often used for fragment library design.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | N/A |

| Molecular Weight | 231.48 g/mol | N/A |

| CAS Number | 885521-43-7 | [1][2] |

| Appearance | Brown solid | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General Knowledge |

| Reactivity | The bromine at the 3-position and the chlorine at the 5-position provide synthetic handles for further modification. The N-H of the indazole can also be functionalized. | [3] |

Application in Fragment-Based Drug Discovery

3-Bromo-5-chloro-1H-indazole serves as a valuable starting fragment for targeting ATP-binding sites of protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and AXL receptor tyrosine kinase, both of which are implicated in various cancers.[4][5] The indazole core can form key hydrogen bond interactions with the hinge region of the kinase, while the bromo and chloro substituents provide vectors for synthetic elaboration to explore surrounding pockets and improve potency and selectivity.

Target Rationale: FGFR1 and AXL Kinases

-

FGFR1: Aberrant FGFR1 signaling is a driver in multiple cancers, including breast and lung cancer.[6] Indazole-based compounds have been successfully developed as potent FGFR1 inhibitors.[4][7]

-

AXL: AXL is a receptor tyrosine kinase that plays a crucial role in tumor proliferation, survival, and metastasis.[3] It is a promising target for cancer therapy, and indazole derivatives have shown inhibitory activity against AXL.[5][8]

Experimental Protocols

The following protocols outline a typical FBDD workflow starting with a fragment library containing 3-Bromo-5-chloro-1H-indazole.

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol describes a primary screen to identify fragments that bind to the target protein, causing a change in its thermal stability.

Materials:

-

Purified target protein (e.g., FGFR1 or AXL kinase domain)

-

Fragment library containing 3-Bromo-5-chloro-1H-indazole dissolved in DMSO

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

qPCR plates (96- or 384-well)

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2 µM.

-

Dye Preparation: Dilute the SYPRO Orange dye stock to a 20x working solution in assay buffer.

-

Assay Plate Preparation:

-

Add 19.5 µL of the diluted protein solution to each well of the qPCR plate.

-

Add 0.5 µL of each fragment stock solution (typically 10 mM in DMSO) to the corresponding well for a final fragment concentration of 250 µM. Include DMSO-only controls.

-

-

Dye Addition: Add 5 µL of the 20x SYPRO Orange working solution to each well for a final concentration of 4x.

-

Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Thermal Melt Analysis:

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve protocol:

-

Initial temperature: 25°C

-

Final temperature: 95°C

-

Ramp rate: 1°C/minute

-

Acquire fluorescence data at each temperature increment.

-

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature for each well.

-

Determine the melting temperature (Tm) for each well, which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition).

-

Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well.

-

Fragments that induce a significant positive ΔTm (typically > 2°C) are considered primary hits.

-

Quantitative Data from a Hypothetical Primary Screen:

| Fragment ID | Fragment Name | Target Protein | ΔTm (°C) | Hit? |

| F001 | 3-Bromo-5-chloro-1H-indazole | FGFR1 | +3.5 | Yes |

| F002 | Fragment 2 | FGFR1 | +0.2 | No |

| F003 | Fragment 3 | FGFR1 | -0.5 | No |

| F004 | 3-Bromo-5-chloro-1H-indazole | AXL | +2.8 | Yes |

| F005 | Fragment 5 | AXL | +0.1 | No |

Protocol 2: Hit Validation and Affinity Determination using NMR Spectroscopy

This protocol describes the use of protein-observed 1H-15N HSQC NMR experiments to validate the binding of primary hits and estimate their dissociation constant (Kd).

Materials:

-

15N-labeled purified target protein (e.g., FGFR1 or AXL kinase domain)

-

Hit fragments from the primary screen (dissolved in deuterated DMSO)

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O)

-

NMR tubes

-

High-field NMR spectrometer with a cryoprobe

Procedure:

-

NMR Sample Preparation: Prepare a 200 µL NMR sample of the 15N-labeled target protein at a concentration of 100 µM in the NMR buffer.

-

Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. This serves as the reference spectrum.

-

Fragment Titration:

-

Prepare stock solutions of the hit fragments in d6-DMSO.

-

Add increasing amounts of a hit fragment to the protein sample to achieve final concentrations ranging from 50 µM to 2 mM.

-

Acquire a 1H-15N HSQC spectrum at each fragment concentration.

-

-

Data Analysis:

-

Overlay the spectra from the titration with the reference spectrum.

-

Monitor for chemical shift perturbations (CSPs) of the protein's amide resonances upon fragment binding.

-

Calculate the combined CSP for each affected residue using the following formula: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.15-0.2).

-

Plot the CSPs as a function of the fragment concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Hypothetical Affinity Data for 3-Bromo-5-chloro-1H-indazole:

| Target Protein | Method | Kd (µM) |

| FGFR1 | NMR | 350 |

| AXL | NMR | 500 |

Protocol 3: Secondary Enzymatic Assay for IC50 Determination

This protocol describes an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the validated hits.

Materials:

-

Purified active target kinase (e.g., FGFR1 or AXL)

-

Substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Validated hit fragments dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Perform a serial dilution of the hit fragments in DMSO to create a concentration range (e.g., from 100 µM to 1 nM).

-

Assay Plate Preparation:

-

Add 1 µL of the diluted compounds or DMSO (control) to the wells of the 384-well plate.

-

Prepare a master mix containing the kinase and substrate peptide in kinase assay buffer.

-

Add 10 µL of the master mix to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in kinase assay buffer.

-

Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the kinase activity.

-

Normalize the data to the high (DMSO control) and low (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical IC50 Data for Indazole Derivatives:

| Compound | Target Protein | IC50 (µM) |

| 3-Bromo-5-chloro-1H-indazole | FGFR1 | > 100 |

| Derivative A (Fragment Growth) | FGFR1 | 15.2 |

| Derivative B (Fragment Growth) | FGFR1 | 2.8 |

| 3-Bromo-5-chloro-1H-indazole | AXL | > 100 |

| Derivative C (Fragment Growth) | AXL | 25.6 |

| Derivative D (Fragment Growth) | AXL | 5.1 |

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]